Chloride Topramezone
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Overview
Description
Chloride Topramezone is a benzyl ester pyrazolone herbicide that functions as a 4-hydroxyphenylpyruvate dioxygenase (4-HPPD) inhibitor. It is primarily used postemergence in maize for controlling broadleaf and grass weeds . This compound is known for its high efficacy and selectivity, making it a valuable tool in agricultural weed management.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Chloride Topramezone involves several steps:
Reaction of Compound I and Compound II: The initial step involves reacting 3-[3-bromo-2-methyl-6-(methylthio)-phenyl]-4,5-dihydroisoxazole (Compound I) with 1-methyl-5-hydroxypyrazole (Compound II) in the presence of a copper catalyst, a ligand, an organic solvent, alkali, and carbon monoxide gas.
Post-Treatment: After the reaction, the solvent is removed, and the product is rinsed with water and toluene, followed by drying to obtain the final compound.
Industrial Production Methods
The industrial production of this compound follows a similar synthetic route but is optimized for large-scale production. The use of cost-effective catalysts and efficient reaction conditions ensures high yield and reduced production costs .
Chemical Reactions Analysis
Types of Reactions
Chloride Topramezone undergoes several types of chemical reactions, including:
N-Demethylation: This reaction involves the removal of a methyl group from the nitrogen atom, resulting in the formation of desmethyl topramezone.
Common Reagents and Conditions
Oxidative Reagents: Cytochrome P450 monooxygenase enzymes are commonly involved in the oxidative metabolism of this compound.
Reaction Conditions: These reactions typically occur under physiological conditions within plant tissues.
Major Products Formed
Desmethyl Topramezone: Formed through N-demethylation.
Benzoic Acid Metabolites: Resulting from further oxidative reactions.
Scientific Research Applications
Chloride Topramezone has a wide range of scientific research applications:
Agriculture: It is extensively used as a postemergence herbicide in maize and sugarcane fields to control a variety of weeds.
Plant Physiology: Research on its metabolic pathways helps understand herbicide resistance mechanisms in weeds.
Environmental Science: Studies on its environmental impact and degradation pathways contribute to sustainable agricultural practices.
Mechanism of Action
Chloride Topramezone exerts its herbicidal effects by inhibiting the enzyme 4-hydroxyphenylpyruvate dioxygenase (4-HPPD). This inhibition disrupts the biosynthesis of plastoquinone and tocopherols, leading to the accumulation of reactive oxygen species and ultimately causing plant cell death . The molecular targets include the HPPD enzyme and associated metabolic pathways involved in carotenoid biosynthesis .
Comparison with Similar Compounds
Similar Compounds
Mesotrione: Another 4-HPPD inhibitor used in maize and sugarcane fields.
Tembotrione: A triketone herbicide with similar mode of action.
Uniqueness
Chloride Topramezone is unique due to its high selectivity and efficacy in controlling a broad spectrum of weeds. It also exhibits a different metabolic pathway in resistant weed populations compared to other HPPD inhibitors .
Properties
Molecular Formula |
C16H16ClN3O5S |
---|---|
Molecular Weight |
397.8 g/mol |
IUPAC Name |
4-[4-(chloromethylsulfonyl)-3-(4,5-dihydro-1,2-oxazol-3-yl)-2-methylbenzoyl]-2-methyl-1H-pyrazol-3-one |
InChI |
InChI=1S/C16H16ClN3O5S/c1-9-10(15(21)11-7-18-20(2)16(11)22)3-4-13(26(23,24)8-17)14(9)12-5-6-25-19-12/h3-4,7,18H,5-6,8H2,1-2H3 |
InChI Key |
VPNUSDAPJVDFMA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1C2=NOCC2)S(=O)(=O)CCl)C(=O)C3=CNN(C3=O)C |
Origin of Product |
United States |
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